

# Application Notes and Protocols for SGLT2 Imaging Using [18F]Canagliflozin PET Tracer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as **canagliflozin**, are a class of medications used in the management of type 2 diabetes mellitus. They work by inhibiting SGLT2 in the proximal renal tubules, thereby reducing glucose reabsorption and increasing urinary glucose excretion. To better understand the in vivo distribution and target engagement of **canagliflozin**, a positron emission tomography (PET) tracer, [18F]**Canagliflozin**, has been developed. This document provides detailed application notes and protocols for the use of [18F]**Canagliflozin** in SGLT2 imaging studies.

[18F]Canagliflozin is an isotopologue of canagliflozin, meaning it has the same chemical structure with the substitution of a stable fluorine atom with the positron-emitting radioisotope fluorine-18.[1][2] This allows for the non-invasive, quantitative imaging of canagliflozin distribution and SGLT2 density in vivo.[1] Due to its identical structure to the therapeutic drug, [18F]Canagliflozin shares the same pharmacological and toxicological properties, enabling its potential use in clinical studies without the need for extensive toxicity testing.[1][2]

# Quantitative Data Binding Affinity and Selectivity

The binding affinity of [18F] **Canagliflozin** to SGLT2 has been characterized through in vitro competition assays. While a specific dissociation constant (Kd) for the radiolabeled tracer is not



yet published, the half-maximal inhibitory concentration (IC50) of unlabeled **canagliflozin** provides a strong indication of its high affinity and selectivity for SGLT2.

| Target | Species        | IC50 (nM) | Reference |
|--------|----------------|-----------|-----------|
| SGLT2  | Human (hSGLT2) | 2.2       | [2]       |
| SGLT1  | Human (hSGLT1) | 910       | [2]       |
| GLUT1  | Human (hGLUT1) | >1000     | [2]       |

## **Radiosynthesis Parameters**

The synthesis of [18F]**Canagliflozin** is typically achieved through a copper-mediated 18F-fluorination of a boronic ester precursor.

| Parameter                          | Value        | Reference |
|------------------------------------|--------------|-----------|
| Radiochemical Yield<br>(Automated) | 0.5 - 3%     | [1]       |
| Radiochemical Purity               | >95%         | [1]       |
| Molar Activity                     | >10 GBq/µmol | [1]       |
| Synthesis Time                     | ~90 minutes  | [1]       |

# In Vivo Biodistribution of [14C]Canagliflozin in Rodents

Note: Specific in vivo biodistribution data for [18F]**Canagliflozin** expressed as percentage of injected dose per gram (%ID/g) is not yet publicly available. The following data for [14C]**Canagliflozin** in mice and rats after a single oral dose can serve as a surrogate to understand the general distribution, but should be interpreted with caution as the administration route and label differ.



| Organ | Mouse (% of<br>Administered<br>Radioactivity at 72h) | Rat (% of<br>Administered<br>Radioactivity at 72h) | Reference |
|-------|------------------------------------------------------|----------------------------------------------------|-----------|
| Urine | 7.6                                                  | 1.2                                                | [3]       |
| Feces | 91.5                                                 | 95.8                                               | [3]       |

# Experimental Protocols Synthesis of [18F]Canagliflozin

This protocol describes the copper-mediated 18F-fluorination of the **canagliflozin** boronic ester precursor.

#### Materials:

- Canagliflozin boronic ester precursor
- [18F]Fluoride
- Copper(II) trifluoromethanesulfonate tetrakis(pyridine) (Cu(OTf)2(py)4)
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K2CO3)
- Dimethylformamide (DMF)
- Acetonitrile (ACN)
- · Water for injection
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Automated radiosynthesis module or manual synthesis setup

## Procedure:



- [18F]Fluoride processing: Trap cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in ACN/water.
- Azeotropic drying: Dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen or under vacuum to remove water. Repeat with additions of ACN.
- Radiolabeling reaction: Dissolve the canagliflozin boronic ester precursor and Cu(OTf)2(py)4 in DMF. Add this solution to the dried [18F]fluoride complex.
- Heating: Heat the reaction mixture at 120-130°C for 20-30 minutes.[1]
- Quenching and purification: After cooling, quench the reaction with water and dilute with an appropriate solvent. Purify the crude [18F]Canagliflozin using semi-preparative HPLC.
- Formulation: Collect the HPLC fraction containing [18F] **Canagliflozin**, remove the organic solvent under vacuum, and formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
- Quality control: Perform quality control tests to determine radiochemical purity, molar activity, residual solvents, and endotoxin levels.

# In Vitro Autoradiography of SGLT2 in Human Kidney Sections

This protocol details the procedure for visualizing [18F]**Canagliflozin** binding to SGLT2 in human kidney tissue.

#### Materials:

- Frozen human kidney tissue blocks (cortical region)
- Cryostat
- Microscope slides
- [18F]Canagliflozin



- Phosphate-buffered saline (PBS)
- Unlabeled canagliflozin (for blocking)
- · Phosphor imaging plates and scanner

#### Procedure:

- Tissue preparation: Cut 10-20 μm thick sections from frozen human kidney blocks using a cryostat and mount them on microscope slides.
- Incubation:
  - Total binding: Incubate the kidney sections in a solution of [18F]Canagliflozin in PBS (e.g., 0.1-1.0 MBq/mL) for 60 minutes at room temperature.
  - Non-specific binding: For blocking, incubate adjacent sections in the same
     [18F]Canagliflozin solution containing an excess of unlabeled canagliflozin (e.g., 10 μM).
- Washing: After incubation, wash the slides multiple times in ice-cold PBS to remove unbound tracer.
- Drying: Dry the slides quickly with a stream of cold air.
- Exposure: Expose the dried slides to a phosphor imaging plate for a sufficient duration (e.g., overnight).
- Imaging and analysis: Scan the imaging plates using a phosphor imager. Analyze the resulting autoradiograms to quantify the specific binding of [18F]**Canagliflozin** to the kidney sections.

# In Vivo PET Imaging in Rodents (General Protocol)

This general protocol can be adapted for imaging SGLT2 with [18F]**Canagliflozin** in mice or rats.

#### Materials:



- [18F]Canagliflozin
- Small animal PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Catheter for intravenous injection
- Heating pad to maintain body temperature

#### Procedure:

- Animal preparation: Anesthetize the animal (e.g., with 1-2% isoflurane in oxygen). Place a catheter in the tail vein for tracer injection.
- Positioning: Position the animal on the scanner bed. A heating pad should be used to maintain body temperature throughout the scan.
- Tracer administration: Administer a bolus injection of [18F]**Canagliflozin** (e.g., 5-10 MBq) via the tail vein catheter.
- PET scan acquisition: Start the PET scan acquisition immediately after tracer injection.
   Dynamic scanning for 60-90 minutes is recommended to capture the tracer kinetics.
- CT scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
- Image reconstruction and analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the co-registered PET/CT images for various organs (e.g., kidneys, liver, bladder, muscle) to generate time-activity curves (TACs) and calculate the standardized uptake value (SUV) or %ID/g.

# Visualizations SGLT2 Signaling Pathway and Effects of Canagliflozin Inhibition





Click to download full resolution via product page

Caption: SGLT2 inhibition by [18F]**Canagliflozin** blocks glucose and sodium reabsorption, leading to downstream therapeutic effects.

# Experimental Workflow for [18F]Canagliflozin PET Imaging



## Experimental Workflow for [18F]Canagliflozin PET Imaging



Click to download full resolution via product page



Caption: A streamlined workflow for conducting in vivo PET imaging studies using [18F]Canagliflozin in animal models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- To cite this document: BenchChem. [Application Notes and Protocols for SGLT2 Imaging
  Using [18F]Canagliflozin PET Tracer]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b192856#using-18f-canagliflozin-pet-tracer-for-sglt2-imaging]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com